2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)ethanesulfonic acid
Overview
Description
2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)ethanesulfonic acid is a sulfur-containing heterocyclic compound It features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)ethanesulfonic acid typically involves the reaction of appropriate thiadiazole derivatives with ethanesulfonic acid. One common method includes the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base, followed by reaction with ethanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)ethanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)ethanesulfonic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with biological molecules.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)ethanesulfonic acid involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The sulfur atoms in the compound can form covalent bonds with biological molecules, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-mercapto-1,3,4-thiadiazole
- 5-(Benzylthio)-1,3,4-thiadiazole-2-thiol
- 5-(Ethylthio)-1,3,4-thiadiazole-2-thiol
Uniqueness
2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)ethanesulfonic acid is unique due to the presence of both a thiadiazole ring and an ethanesulfonic acid moiety. This combination imparts distinct chemical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethanesulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3S4/c7-13(8,9)2-1-11-4-6-5-3(10)12-4/h1-2H2,(H,5,10)(H,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFSONMGMJYWLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)SC1=NNC(=S)S1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40547363 | |
Record name | 2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethane-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40547363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89723-74-0 | |
Record name | 2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethane-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40547363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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